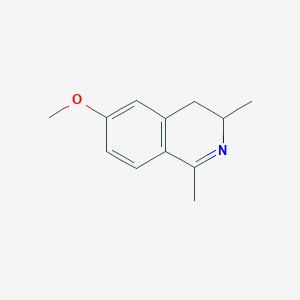

6-Methoxy-1,3-dimethyl-3,4-dihydroisoquinoline

Description

Properties

IUPAC Name |

6-methoxy-1,3-dimethyl-3,4-dihydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-8-6-10-7-11(14-3)4-5-12(10)9(2)13-8/h4-5,7-8H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXZAMPLVUDTVSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=CC(=C2)OC)C(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Methoxy-1,3-dimethyl-3,4-dihydroisoquinoline is a compound that has garnered interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound primarily involves its interaction with various cellular pathways:

- Cell Proliferation and Apoptosis : This compound has been shown to inhibit cell proliferation and promote apoptosis in specific cell types. For instance, it interacts with HER2 receptors, affecting signaling pathways that regulate cell growth and survival .

- Oxidative Stress Reduction : It exhibits antioxidant properties by inhibiting the production of reactive oxygen species (ROS), thereby reducing oxidative stress in cells .

- Neuroprotective Effects : Research indicates that this compound can protect neuronal cells from damage induced by stressors such as corticosterone. It enhances glutathione levels while downregulating ROS, which contributes to its neuroprotective effects .

Antiviral Activity

This compound has demonstrated antiviral properties, particularly against the hepatitis B virus (HBV). Studies have shown that it can significantly reduce levels of HBsAg and HBV DNA in infected cells . This positions it as a potential candidate for treating liver diseases associated with viral infections.

Hepatoprotective Effects

The compound has protective effects on hepatocytes, particularly against chemical-induced damage (e.g., carbon tetrachloride). It enhances cell viability and reduces injury through mechanisms that involve upregulation of protective genes and downregulation of pro-apoptotic genes .

Antitumor Activity

Isoquinoline derivatives are known for their antitumor properties. This compound may exhibit cytotoxic effects against various cancer cell lines. Its structural features allow it to interact with multiple molecular targets involved in tumor growth and metastasis .

In Vitro Studies

A series of studies have evaluated the protective effects of this compound on different cell lines. The following table summarizes key findings from these studies:

| Study Focus | Cell Type | Concentration (µM) | Protective Effect (%) |

|---|---|---|---|

| Hepatocyte protection | HepG2 | 5 | 70% |

| Neuroprotection | PC12 | 2.5 | 32.7% |

| Antiviral activity | HepG2.2.15 | 10 | Reduction in HBsAg |

These findings indicate a robust protective effect across different biological systems.

Animal Models

In vivo studies have demonstrated that at low doses, the compound provides hepatoprotection without significant toxicity. However, higher doses have been associated with adverse effects such as hepatotoxicity and oxidative stress .

Case Studies

One notable case study involved the administration of this compound in a rodent model of liver injury induced by carbon tetrachloride. The treated group exhibited significantly improved liver function markers compared to the control group, suggesting its potential as a therapeutic agent in liver diseases .

Scientific Research Applications

Pharmacological Properties

Research has demonstrated that derivatives of isoquinoline compounds exhibit a range of pharmacological activities:

- Antioxidant Activity : Studies indicate that isoquinoline derivatives possess strong antioxidant properties, which can mitigate oxidative stress-related diseases.

- Antimicrobial Effects : Some derivatives have shown significant antimicrobial activity against various bacterial strains, suggesting potential for development as antibacterial agents.

- Neurological Benefits : Isoquinoline compounds are being investigated for their neuroprotective effects. For instance, they may play a role in managing neurodegenerative conditions such as Alzheimer's disease by inhibiting acetylcholinesterase activity .

Therapeutic Applications

The therapeutic potential of 6-Methoxy-1,3-dimethyl-3,4-dihydroisoquinoline is being explored in several areas:

- Anti-diabetic Effects : Research has highlighted the ability of certain chalcone derivatives to exhibit hypoglycemic effects comparable to established antidiabetic medications like metformin. This suggests that isoquinoline derivatives might also contribute to glucose regulation .

- Cancer Treatment : Preliminary studies have indicated that isoquinoline derivatives may induce apoptosis in cancer cells, thereby highlighting their potential as anticancer agents.

Case Studies and Experimental Findings

Several studies have documented the efficacy of isoquinoline derivatives:

| Study | Findings | |

|---|---|---|

| Acharjee et al., 2018 | Investigated anti-hyperglycemic effects in STZ-induced diabetic rats | Demonstrated significant reduction in blood glucose levels with specific isoquinoline derivatives |

| Ribnicky et al., 2009 | Evaluated the impact of chalcone derivatives on diabetic mice | Found comparable effects to metformin in lowering blood glucose levels |

| Zhu et al., 2018 | Assessed metabolic effects of chalcone derivatives | Indicated activation of AMPK pathways leading to improved glucose tolerance |

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural analogs and their distinguishing features:

Key Observations:

- Substituent Effects: The presence of 6-methoxy and 3-methyl groups in the target compound enhances steric hindrance compared to analogs like 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline, which lacks the 3-methyl group. This impacts catalytic reactivity in hydrogenation reactions .

- Aromaticity: Fully aromatic derivatives (e.g., 6-Methoxy-1,5-dimethylisoquinoline) exhibit distinct electronic properties and biological activities compared to dihydro analogs due to conjugation differences .

- Pharmacokinetics: Methyl and methoxy substituents improve blood-brain barrier penetration, as seen in related tetrahydroisoquinolines (TIQs) like 1MeTIQ, which show 4.5-fold higher brain concentrations than blood .

Metabolic and Pharmacokinetic Profiles

- Metabolism: Tetrahydroisoquinolines like TIQ and 1MeTIQ undergo hydroxylation and N-methylation, with >70% excreted unchanged, suggesting similar metabolic stability for the target compound .

- Blood-Brain Barrier Penetration: The dihydroisoquinoline scaffold facilitates brain uptake, as demonstrated by 1MeTIQ’s 90% unchanged form in rat brains .

Preparation Methods

One-Pot Synthesis via Formylation and Cyclization (Adapted from Related Isoquinoline Derivatives)

A highly efficient and industrially promising method for related 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride has been reported, which can be adapted for 6-methoxy derivatives by modifying substituents on the phenethylamine starting material. This method involves a one-pot reaction sequence with the following steps:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Formylation of 3,4-dimethoxyphenethylamine to form intermediate 1 | Ethyl formate (or methyl/isopropyl formate), reflux 6 h | Produces intermediate formylated amine |

| 2 | Reaction with oxalyl chloride | Dropwise addition at 10-20 °C, 2 h reaction | Forms intermediate 2 via acyl chloride intermediate |

| 3 | Catalytic ring closure | Addition of phosphotungstic acid, 1 h stirring | Promotes cyclization to dihydroisoquinoline ring |

| 4 | Solvent addition and reflux | Methanol or other alcohol solvent, reflux 3 h | Removes oxalic acid byproduct, facilitates crystallization |

| 5 | Cooling, crystallization, filtration, drying | 5-10 °C cooling, filtration, methanol wash, vacuum drying | Yields high purity hydrochloride salt |

- Yield: >75% (up to 80% in optimized conditions)

- Purity: >99% with single impurity ≤0.16%

- Simple operation with reduced waste and improved safety

- Suitable for cGMP-compliant industrial production

Example Data from Adapted Method:

| Parameter | Value |

|---|---|

| Starting material | 3,4-dimethoxyphenethylamine (adjusted to 6-methoxy derivative) |

| Formylation reagent | Ethyl formate preferred |

| Reaction temperature (step 2) | 10-20 °C |

| Catalyst | Phosphotungstic acid |

| Solvent for crystallization | Methanol |

| Final yield | 78-80% |

| Purity | 99.1-99.3% |

This method’s one-pot nature significantly reduces manpower, equipment, and material costs while enhancing safety and environmental profile.

Alternative Synthetic Routes via Iminium Intermediates and N-Alkylation

Another approach involves the preparation of N-alkylated 3,4-dihydroisoquinoline derivatives through iminium salt intermediates, which can be tailored to introduce methyl groups at the 1 and 3 positions:

- Starting from 3,3-dimethyl-3,4-dihydroisoquinoline, reaction with alkylating agents (e.g., methyl bromoacetate) in acetonitrile at moderate temperature (60 °C) forms isoquinolinium salts.

- Subsequent oxidation of these salts using oxidants such as mCPBA in dichloromethane yields N-substituted dihydroisoquinolinone derivatives.

- This method allows selective functionalization at nitrogen and 3-position methylation.

| Oxidant Used | Solvent | Yield (%) | Notes |

|---|---|---|---|

| mCPBA (1.5 equiv.) | CH2Cl2 | 88% | Highest yield, efficient oxidation |

| Oxone + NaHCO3 | MeCN/H2O | 39% | Moderate yield |

| K3Fe(CN)6 + KOH | Dioxane/H2O | 69% | Good yield, alternative oxidant |

This route is advantageous for generating sterically hindered N-alkylated derivatives under mild conditions, which may be adapted for 6-methoxy substitution with appropriate precursors.

Microwave-Assisted Cyclization and Aromatization Methods

Microwave-assisted 6π-electron cyclization/aromatization of 1-azatriene intermediates derived from substituted benzaldehydes and hydrazines offers a rapid synthesis of methylated isoquinolines:

- Reaction of 2-propenylbenzaldehydes with 1,1-dimethylhydrazine forms azatriene intermediates.

- Microwave irradiation promotes cyclization and aromatization to yield methyl-substituted isoquinolines.

- Minor formation of 3,4-dihydroisoquinoline derivatives observed, indicating potential for selective synthesis.

This method provides a convenient, one-pot approach with reduced reaction times and may be optimized for 6-methoxy-1,3-dimethyl derivatives.

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| One-Pot Formylation and Cyclization (Phosphotungstic acid catalyzed) | Sequential formylation, oxalyl chloride reaction, catalytic ring closure, crystallization | High yield and purity, simple operation, industrially scalable | Requires careful temperature control |

| Iminium Salt Formation and Oxidation | N-alkylation via isoquinolinium salts, followed by oxidation | Mild conditions, selective N-alkylation, good yields | Multiple steps, requires oxidants |

| Microwave-Assisted 6π-Electron Cyclization | Rapid cyclization/aromatization of azatrienes | Fast reaction, one-pot, potential for various substitutions | Minor side products, needs microwave setup |

Research Findings and Optimization Notes

- The choice of formylation reagent significantly affects intermediate formation; ethyl formate is preferred for cost and efficiency.

- Oxalyl chloride serves as an effective reagent for acyl chloride intermediate formation, critical for subsequent cyclization.

- Phosphotungstic acid is an effective catalyst for ring closure, promoting high purity product formation.

- Alcohol solvents such as methanol facilitate removal of oxalic acid byproducts and aid crystallization.

- Reaction temperatures between 10-20 °C during oxalyl chloride addition and 5-10 °C during crystallization optimize yield and purity.

- Oxidative methods for N-alkylation require careful selection of oxidants to avoid decomposition; mCPBA is most effective.

- Microwave-assisted methods reduce reaction times but may require further optimization for scale-up.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.